Cycloheptanecarbonitrile, 1-methoxy-

Description

Significance of Quaternary Carbon Centers Bearing Cyano and Methoxy (B1213986) Functionalities

The construction of all-carbon quaternary centers is a formidable challenge in organic synthesis due to the steric hindrance associated with bringing four carbon substituents together. beilstein-journals.org The presence of a quaternary center imparts significant three-dimensional complexity to a molecule, which can be crucial for its biological activity. When this center is further functionalized with both a cyano (nitrile) group and a methoxy group, it becomes a highly valuable and versatile synthetic intermediate.

The cyano group is a particularly powerful functional group in organic synthesis. It can be readily transformed into a wide array of other functionalities, including amines, amides, carboxylic acids, aldehydes, and ketones. beilstein-journals.org This versatility makes nitrile-containing compounds, especially those with α-all-carbon quaternary centers, highly sought-after building blocks in the synthesis of natural products and pharmaceuticals. beilstein-journals.org The incorporation of a cyano group at a quaternary center offers a strategic handle for further molecular elaboration. beilstein-journals.orgacs.org

The methoxy group, on the other hand, introduces polarity and can influence the conformational preferences of the molecule. As an electron-donating group, it can also modulate the electronic properties of the molecule, which can be significant in the context of medicinal chemistry and materials science. The simultaneous presence of the electron-withdrawing cyano group and the electron-donating methoxy group on the same quaternary carbon creates a unique electronic environment that could lead to novel reactivity and properties.

Overview of the Cycloheptane (B1346806) Scaffold in Contemporary Organic Synthesis

The cycloheptane ring is a seven-membered carbocycle that is found in the core structure of numerous natural products, including terpenoids and alkaloids. wikipedia.orgresearchgate.net Unlike their five- and six-membered counterparts, seven-membered rings are conformationally more flexible and complex, which can be advantageous in the design of molecules that need to adopt specific spatial arrangements to interact with biological targets. Cycloheptane itself is a non-polar solvent and can be used to introduce the cycloheptyl functional group into pharmaceutically active ingredients. wikipedia.org

The synthesis of substituted cycloheptanes is an active area of research, with chemists continuously developing new and efficient methods to construct this ring system with high levels of stereochemical control. researchgate.net The unique conformational properties of the cycloheptane scaffold can impart desirable pharmacokinetic properties to drug candidates, such as improved metabolic stability and cell permeability. As such, the cycloheptane motif is increasingly being incorporated into modern drug discovery programs.

| Property | Value |

|---|---|

| Chemical Formula | C7H14 |

| Molar Mass | 98.189 g·mol−1 |

| Appearance | Colorless oily liquid |

| Density | 0.8110 g/cm3 |

| Melting Point | −12 °C (10 °F; 261 K) |

| Boiling Point | 118.4 °C (245.1 °F; 391.5 K) |

| Solubility in water | Negligible |

Research Context and Current Challenges Pertaining to Cycloheptanecarbonitrile, 1-methoxy-

The research context for Cycloheptanecarbonitrile, 1-methoxy- lies primarily in its potential as a novel building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The combination of a conformationally flexible seven-membered ring, a stereochemically rich quaternary center, and two versatile functional groups makes it an attractive target for synthetic chemists.

However, the synthesis of this specific molecule presents several significant challenges. The primary hurdle is the stereocontrolled construction of the 1,1-disubstituted cycloheptane ring. Creating a quaternary center on a pre-existing cycloheptane ring can be difficult due to steric hindrance. Alternatively, forming the seven-membered ring with the quaternary center already in place requires sophisticated cyclization strategies.

Furthermore, the simultaneous introduction of a methoxy and a cyano group onto the same carbon atom in a selective manner is not trivial. Many synthetic methods for the formation of quaternary centers are not compatible with a wide range of functional groups. Therefore, the development of a robust and efficient synthesis of Cycloheptanecarbonitrile, 1-methoxy- would likely require the exploration of novel synthetic methodologies.

| Area of Research | Potential Application |

|---|---|

| Methodology Development | Establishing efficient synthetic routes to access the title compound and its derivatives. |

| Medicinal Chemistry | Use as a scaffold for the synthesis of novel bioactive compounds. |

| Natural Product Synthesis | Application as a key intermediate in the total synthesis of complex natural products containing the cycloheptane core. |

| Materials Science | Investigation of the physical and electronic properties of polymers or materials incorporating this unique structural motif. |

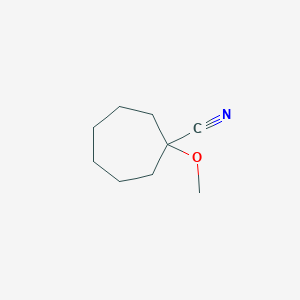

Structure

3D Structure

Properties

IUPAC Name |

1-methoxycycloheptane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-11-9(8-10)6-4-2-3-5-7-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELYVNWBNSIMOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCCCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Cycloheptanecarbonitrile, 1 Methoxy

Retrosynthetic Analysis of the 1-Methoxy-cycloheptanecarbonitrile Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inlibretexts.orgresearchgate.netyoutube.comyoutube.com For Cycloheptanecarbonitrile, 1-methoxy-, the key structural features are the seven-membered carbocyclic ring, a quaternary carbon atom, a methoxy (B1213986) group, and a nitrile group attached to this quaternary center.

The primary retrosynthetic disconnections for the 1-methoxy-cycloheptanecarbonitrile core can be envisioned through several pathways:

Disconnection of the C-CN and C-OCH3 bonds: This approach simplifies the target molecule to a cycloheptanone (B156872) precursor. The nitrile and methoxy groups are considered as functional group additions. The forward synthesis would then involve the formation of these two bonds at the α-position of cycloheptanone.

Ring-forming disconnection: An alternative strategy involves breaking a carbon-carbon bond within the cycloheptane (B1346806) ring. This could lead to a linear precursor with appropriate functional groups at its termini, which can then be cyclized. For instance, a long-chain dinitrile or a cyano-ester could be a potential precursor for a Thorpe-Ziegler cyclization.

Disconnection involving the quaternary center: This strategy would involve breaking a C-C bond adjacent to the quaternary carbon, potentially leading to a simpler nitrile or methoxy-containing starting material.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Precursor 1 | Precursor 2 | Starting Materials |

| Cycloheptanecarbonitrile, 1-methoxy- | 1-Hydroxycycloheptanecarbonitrile | Cycloheptanone | Simpler, commercially available compounds |

This analysis suggests that cycloheptanone is a key intermediate from which the target molecule can be constructed.

Classical and Modern Approaches for Installing the 1-Methoxy and Nitrile Groups at the Quaternary Center

The construction of the α-methoxy-α-cyano quaternary center on the cycloheptane ring is a critical step in the synthesis of Cycloheptanecarbonitrile, 1-methoxy-. This can be achieved through a sequence of reactions that introduce the nitrile and methoxy functionalities.

Formation of the Nitrile Moiety via Strecker-Type Reactions and Variants

The addition of a cyanide source to a carbonyl compound is a fundamental method for the formation of α-hydroxynitriles, also known as cyanohydrins. libretexts.orgchemguide.co.ukbyjus.comdocbrown.infosavemyexams.com This reaction serves as a direct precedent for the synthesis of the nitrile moiety in the target molecule. In the case of Cycloheptanecarbonitrile, 1-methoxy-, the starting material would be cycloheptanone.

The reaction proceeds via the nucleophilic addition of a cyanide ion (CN-) to the electrophilic carbonyl carbon of cycloheptanone. chemguide.co.ukbyjus.com This forms a tetrahedral intermediate, which is then protonated to yield 1-hydroxycycloheptanecarbonitrile. chemguide.co.uk

Reaction Conditions for Cyanohydrin Formation:

| Cyanide Source | Catalyst/Solvent | Product |

| HCN | Base (e.g., KCN, NaCN) | 1-Hydroxycycloheptanecarbonitrile |

| KCN/NaCN | Acid (e.g., H2SO4) | 1-Hydroxycycloheptanecarbonitrile |

| Trimethylsilyl (B98337) cyanide (TMSCN) | Lewis acid (e.g., ZnI2) | O-silylated cyanohydrin |

While the classical Strecker synthesis leads to α-aminonitriles, its underlying principle of nucleophilic addition of cyanide to a carbonyl or imine is highly relevant. mdpi.com For the synthesis of an α-methoxynitrile, a variation of this reaction is required where an oxygen nucleophile is involved instead of an amine.

Introduction of the Methoxy Group through Alkylation and Functionalization Techniques

Once the 1-hydroxycycloheptanecarbonitrile intermediate is formed, the methoxy group can be introduced through the alkylation of the hydroxyl group. This is a standard functional group transformation in organic synthesis. wikipedia.org

The hydroxyl group of the cyanohydrin is first deprotonated with a suitable base to form an alkoxide. This alkoxide then acts as a nucleophile and reacts with a methylating agent to form the desired ether linkage.

Common Methylating Agents and Bases:

| Methylating Agent | Base |

| Methyl iodide (CH3I) | Sodium hydride (NaH) |

| Dimethyl sulfate (B86663) ((CH3)2SO4) | Potassium carbonate (K2CO3) |

| Trimethyloxonium tetrafluoroborate (B81430) ((CH3)3OBF4) | Non-nucleophilic base |

An alternative approach involves the direct formation of the α-methoxynitrile from cycloheptanone. This could potentially be achieved by reacting the ketone with a cyanide source in the presence of methanol (B129727) under acidic conditions, forming a methoxy-substituted intermediate that then reacts with cyanide.

Stereoselective and Enantioselective Synthetic Routes to 1-Methoxy-cycloheptanecarbonitrile and its Derivatives

Achieving stereocontrol in the synthesis of 1-Methoxy-cycloheptanecarbonitrile is not a factor as the target molecule is achiral. However, for derivatives with substituents on the cycloheptane ring, enantioselective synthesis would be crucial. Drawing parallels from the synthesis of other chiral α-substituted nitriles, several strategies could be employed. nih.govrsc.orgnih.govnih.govfigshare.comrsc.orgorganic-chemistry.org

The use of chiral catalysts in the cyanation step could provide an enantioselective route. For instance, chiral Lewis acid catalysts could be used to activate the carbonyl group of a substituted cycloheptanone towards asymmetric nucleophilic attack by cyanide. mdpi.com

Another approach would involve the use of a chiral auxiliary. A chiral alcohol could be used to form a chiral ketal from the substituted cycloheptanone. Subsequent cyanation and removal of the auxiliary could yield the enantioenriched product.

Catalytic Methodologies for the Construction of the 1-Methoxy-cycloheptanecarbonitrile Framework

Modern catalytic methods offer powerful tools for the formation of C-C and C-N bonds, which are central to the synthesis of the target molecule. snnu.edu.cnbeilstein-journals.orgnih.govresearchgate.net

Metal-Catalyzed C-C and C-N Bond Forming Reactions Relevant to the Synthesis

Transition metal catalysis, particularly with palladium and rhodium, has been extensively used in the synthesis of complex organic molecules. liv.ac.ukrsc.orgrsc.orgnih.govnih.govnih.govnih.govchemrxiv.orgresearchgate.net

For the synthesis of 1-Methoxy-cycloheptanecarbonitrile, a metal-catalyzed approach could involve the cross-coupling of a suitably functionalized cycloheptene (B1346976) derivative. For example, a palladium-catalyzed cyanation of a cycloheptenyl halide or triflate could be a viable route to introduce the nitrile group.

Alternatively, rhodium-catalyzed reactions could be employed. For instance, a rhodium-catalyzed addition of a cyano-containing nucleophile to a cycloheptene derivative could be explored.

Furthermore, metal-catalyzed C-H activation could provide a direct route to functionalize the cycloheptane ring. While challenging, the direct cyanation of a C-H bond α to an ether functionality on a cycloheptane ring would be a highly atom-economical approach.

Organocatalytic Approaches for Asymmetric Synthesis

The development of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of chiral molecules, including α-substituted nitriles. frontiersin.org While direct organocatalytic asymmetric synthesis of Cycloheptanecarbonitrile, 1-methoxy- has not been extensively documented, analogous transformations provide a framework for potential methodologies. These approaches typically rely on the activation of either the nucleophile or the electrophile by a chiral small-molecule catalyst to control the stereochemical outcome of the reaction.

Chiral α-tertiary aminonitriles and other substituted nitriles have been successfully synthesized using organocatalytic methods, which could be adapted for the synthesis of α-alkoxynitriles. researchgate.net A plausible strategy involves the enantioselective cyanation of a cycloheptanone-derived ketimine or a related electrophile. Chiral catalysts such as thioureas, squaramides, or phosphoric acids are known to facilitate such transformations with high enantioselectivity. nih.govrsc.org

For instance, a potential pathway could involve the reaction of an O-methylated cycloheptanone oxime ether with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a chiral organocatalyst. The catalyst would form a chiral complex with the substrate, directing the nucleophilic attack of the cyanide ion to one face of the molecule, thereby establishing the chiral center.

Table 1: Potential Organocatalysts for Asymmetric Synthesis

| Catalyst Type | Proposed Substrate | Cyanide Source | Mechanism of Action |

|---|---|---|---|

| Chiral Phosphoric Acid | Cycloheptanone-derived imine | TMSCN | Acts as a bifunctional catalyst, activating the imine via hydrogen bonding. |

| Thiourea/Squaramide | O-Methylated Cycloheptanone Oxime Ether | KCN with 18-crown-6 | Activates the electrophile through dual hydrogen bonding, enhancing its reactivity and directing the cyanide attack. nih.gov |

| Cinchona Alkaloid Derivatives | Cycloheptanone | TMSCN | Acts as a base to deprotonate HCN or as a hydrogen-bond donor to activate the ketone. |

Multi-Component Reactions and One-Pot Syntheses Facilitating Access to 1-Methoxy-cycloheptanecarbonitrile Derivatives

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple reaction steps into a single procedure without isolating intermediates. mdpi.commdpi.com Such strategies are highly applicable to the synthesis of complex molecules like 1-Methoxy-cycloheptanecarbonitrile and its derivatives.

A highly relevant analogous process is the one-pot synthesis of cyclohexanecarbonitrile (B123593) from cyclohexanone (B45756). scirp.orgresearchgate.netscirp.org This procedure typically involves the in-situ formation of a cyanohydrin intermediate, followed by further transformations. Adapting this to the cycloheptyl system, a one-pot synthesis could be envisioned starting from cycloheptanone. The reaction would proceed via the formation of 1-hydroxycycloheptanecarbonitrile, which is then methylated in the same reaction vessel to yield the target product. This approach avoids the isolation and purification of the potentially unstable cyanohydrin intermediate.

The Strecker reaction, the first documented MCR, provides a basis for synthesizing α-aminonitriles and could be conceptually adapted. mdpi.comorganic-chemistry.org While the target is an α-methoxynitrile, MCRs designed for other α-substituted nitriles demonstrate the feasibility of combining a ketone, a nucleophile (cyanide), and a third component in a single pot. nih.govnih.govmdpi.com

Table 2: Proposed One-Pot Synthetic Scheme

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 (in situ) | Cycloheptanone, Sodium Cyanide (NaCN) | Aqueous acid (e.g., H2SO4) or TMSCN | 1-Hydroxycycloheptanecarbonitrile (Cyanohydrin) |

| 2 (in situ) | 1-Hydroxycycloheptanecarbonitrile | Strong base (e.g., NaH), followed by a methylating agent (e.g., Methyl Iodide) | Cycloheptanecarbonitrile, 1-methoxy- |

Exploration of Precursor Molecules and Their Transformations to Cycloheptanecarbonitrile, 1-methoxy-

The most direct and logical precursor for the synthesis of Cycloheptanecarbonitrile, 1-methoxy- is cycloheptanone . The synthetic pathway involves two fundamental transformations: cyanohydrin formation and subsequent O-methylation.

Step 1: Cyanohydrin Formation The initial step is the nucleophilic addition of a cyanide anion to the carbonyl carbon of cycloheptanone. This reaction is typically carried out using an alkali metal cyanide, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in the presence of an acid to generate hydrocyanic acid (HCN) in situ. Alternatively, trimethylsilyl cyanide (TMSCN) can be used, often with a catalytic amount of a Lewis acid, to form a silylated cyanohydrin, which can be readily hydrolyzed to the hydroxyl form. This transformation yields the key intermediate, 1-hydroxycycloheptanecarbonitrile . The synthesis of related cyanohydrins from cyclic ketones like cyclohexanone is a well-established procedure. researchgate.netgoogle.com

Step 2: O-Alkylation (Methylation) The second step involves the etherification of the hydroxyl group of the cyanohydrin intermediate. This is an O-alkylation reaction, specifically a methylation. The cyanohydrin is first treated with a base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming an alkoxide. This highly nucleophilic alkoxide is then reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), via an Sₙ2 reaction to form the final methoxy ether product. Careful control of reaction conditions is necessary to avoid side reactions.

Table 3: Precursor Transformations

| Precursor Molecule | Intermediate | Transformation Reaction | Key Reagents |

|---|---|---|---|

| Cycloheptanone | 1-Hydroxycycloheptanecarbonitrile | Cyanohydrin Formation | NaCN/H+; or TMSCN |

| 1-Hydroxycycloheptanecarbonitrile | Cycloheptanecarbonitrile, 1-methoxy- | O-Methylation (Williamson Ether Synthesis) | 1. NaH (Base) 2. CH3I (Methylating Agent) |

Mechanistic Investigations of Reactions Involving Cycloheptanecarbonitrile, 1 Methoxy

Studies on the Mechanism of Formation of the 1-Methoxy-cycloheptanecarbonitrile Moiety

The formation of the 1-methoxy-cycloheptanecarbonitrile structure likely proceeds through the reaction of cycloheptanone (B156872) with a cyanide source in the presence of methanol (B129727). This process is analogous to the formation of cyanohydrins and related α-substituted nitriles. wikipedia.orgorgoreview.comlibretexts.org Mechanistic studies in this area aim to map the precise sequence of events leading to the final product.

Elucidation of Reaction Pathways and Key Intermediates

The most plausible reaction pathway for the formation of Cycloheptanecarbonitrile, 1-methoxy- involves the initial reaction of cycloheptanone with a cyanide ion (CN⁻). This can be conceptualized in the following steps:

Nucleophilic Attack: The cyanide ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of cycloheptanone. pearson.com This leads to the formation of a tetrahedral intermediate, a cycloheptyl alkoxide ion with a nitrile group attached to the former carbonyl carbon. orgoreview.com

Protonation/Alkylation: In a protic solvent like methanol, the alkoxide intermediate could be protonated to form a cyanohydrin (1-hydroxycycloheptanecarbonitrile). However, for the formation of the methoxy (B1213986) derivative, an alternative pathway is the reaction of the intermediate with an electrophilic methyl source, or more likely, the reaction occurs under conditions that favor the formation of a hemiacetal-like intermediate with methanol, which is then converted to the nitrile.

A more direct proposed pathway involves the acid-catalyzed reaction of cycloheptanone with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of methanol. orgsyn.orgwikipedia.org

Step 1: Activation of the Carbonyl: A Lewis acid or a proton source activates the carbonyl group of cycloheptanone, making it more electrophilic.

Step 2: Nucleophilic Addition of Cyanide: Trimethylsilyl cyanide delivers the cyanide nucleophile to the activated carbonyl carbon.

Step 3: Trapping by Methanol: The resulting intermediate, a silylated cyanohydrin, reacts with methanol to yield the final 1-methoxy-cycloheptanecarbonitrile and trimethylsilanol. wikipedia.org

The key intermediates in these proposed pathways are the tetrahedral alkoxide ion and the cyanohydrin or its silylated analogue. Spectroscopic studies, such as NMR and IR, could potentially be used to detect these transient species.

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are essential for determining the rate-limiting step of a reaction. For the formation of 1-methoxy-cycloheptanecarbonitrile, the rate of the reaction would likely be monitored by observing the disappearance of the cycloheptanone reactant or the appearance of the product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

A plausible rate law for the base-catalyzed formation from cycloheptanone, cyanide, and a methylating agent (e.g., dimethyl sulfate) could be:

Rate = k[Cycloheptanone][CN⁻]

This would suggest that the initial nucleophilic attack of the cyanide ion on the carbonyl carbon is the rate-limiting step. orgoreview.com

In an acid-catalyzed reaction involving TMSCN and methanol, the rate-determining step could be either the nucleophilic attack of the cyanide or the subsequent reaction with methanol.

Table 1: Hypothetical Kinetic Data for the Formation of Cycloheptanecarbonitrile, 1-methoxy-

| Experiment | [Cycloheptanone] (mol/L) | [CN⁻] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.4 x 10⁻⁵ |

This hypothetical data supports a second-order rate law where the reaction is first order in both cycloheptanone and cyanide concentration, suggesting the nucleophilic attack is the rate-determining step.

Isotopic Labeling Studies and Kinetic Isotope Effects

Isotopic labeling studies can provide definitive evidence for proposed reaction mechanisms. acs.org For instance, using ¹³C-labeled cyanide (¹³CN⁻) would result in the incorporation of the ¹³C label into the nitrile group of the product, which can be confirmed by mass spectrometry or ¹³C NMR spectroscopy.

The kinetic isotope effect (KIE) is a powerful tool for probing the transition state of the rate-limiting step. wikipedia.org By comparing the reaction rates of reactants containing different isotopes, inferences about bond-breaking or bond-forming events in the transition state can be made. youtube.com

For the formation of 1-methoxy-cycloheptanecarbonitrile, a primary kinetic isotope effect would not be expected for the C-H bonds of cycloheptanone, as these bonds are not broken in the proposed rate-determining step. However, a secondary KIE might be observed. If the hybridization of the carbonyl carbon changes from sp² to sp³ in the rate-limiting step, replacing the hydrogens on the adjacent carbons with deuterium (B1214612) could lead to a small secondary KIE (kH/kD ≠ 1). wikipedia.org

Table 2: Hypothetical Kinetic Isotope Effect Data

| Reactant | Rate Constant (k) | kH/kD | Interpretation |

|---|---|---|---|

| Cycloheptanone | kH | 1.05 | A small, normal secondary KIE, consistent with a change in hybridization at the carbonyl carbon from sp² to sp³ in the rate-determining step. |

| Cycloheptanone-2,2,7,7-d₄ | kD |

This hypothetical data suggests that the formation of the new C-C bond is indeed part of the rate-limiting step.

Reaction Mechanisms of Transformations Exhibited by Cycloheptanecarbonitrile, 1-methoxy-

Mechanistic Pathways of Functional Group Interconversions (e.g., Nitrile Hydrolysis)

The hydrolysis of the nitrile group in Cycloheptanecarbonitrile, 1-methoxy- to a carboxylic acid is a fundamental transformation. This reaction can proceed under either acidic or basic conditions, both involving an amide intermediate. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. chemistrysteps.com A water molecule then acts as a nucleophile, attacking the nitrile carbon. Subsequent proton transfers lead to the formation of an amide intermediate. This amide is then further hydrolyzed under acidic conditions to the corresponding carboxylic acid (1-methoxycycloheptanecarboxylic acid) and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. libretexts.org The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. This amide then undergoes base-catalyzed hydrolysis to yield the carboxylate salt (1-methoxycycloheptanecarboxylate) and ammonia (B1221849).

Radical and Ionic Mechanisms in Derivatives and Analogues

The cycloheptane (B1346806) ring and the methoxy group can participate in radical and ionic reactions, particularly in derivatives of the parent molecule.

Radical Mechanisms: Free radical reactions typically involve three stages: initiation, propagation, and termination. youtube.com For a derivative like 1-(bromomethyl)cycloheptanecarbonitrile, 1-methoxy-, a radical could be generated at the brominated carbon via homolytic cleavage initiated by light or a radical initiator. This carbon-centered radical could then participate in various propagation steps, such as abstracting a hydrogen atom from another molecule or adding to a double bond. libretexts.orglibretexts.org Radical reactions involving the cycloheptane ring itself are also possible, leading to ring-opening or functionalization at other positions. nih.gov

Ionic Mechanisms: The methoxy group can influence ionic reactions. Under strongly acidic conditions, the ether oxygen can be protonated, making the methoxy group a better leaving group. byjus.com This could initiate a reaction pathway involving a carbocationic intermediate at the 1-position of the cycloheptane ring. This carbocation could then be trapped by a nucleophile or undergo rearrangement. An example of an ionic reaction involving the nitrile group is the Pinner reaction, where in the presence of an alcohol and a strong acid, the nitrile is converted to an imino ester. organic-chemistry.orgnih.govwikipedia.org

Investigation of Stereochemical Control in Reactions Involving the 1-Position

The stereochemical outcome of reactions at the 1-position of Cycloheptanecarbonitrile, 1-methoxy- is a critical aspect of its synthetic utility. The presence of a quaternary stereocenter at this position, substituted with both a methoxy and a nitrile group, introduces significant steric and electronic factors that can be exploited to control the stereochemistry of subsequent transformations. Research in this area focuses on understanding how the existing stereocenter directs the approach of reagents and influences the formation of new stereocenters, with the goal of achieving high levels of diastereoselectivity or enantioselectivity.

Detailed mechanistic studies, often employing a combination of experimental techniques and computational modeling, are essential to elucidate the factors governing stereochemical control. These investigations typically explore the influence of reaction conditions, such as temperature, solvent, and the nature of the catalyst or reagent, on the stereochemical course of the reaction.

One area of investigation involves the diastereoselective functionalization of the cycloheptane ring, where the 1-methoxy-1-carbonitrile moiety directs the stereochemical outcome of reactions at other positions on the ring. The conformational flexibility of the seven-membered ring presents a significant challenge in predicting and controlling stereoselectivity. Different chair and boat-like conformations can exist in equilibrium, and the preferred reaction pathway may proceed through a minor but more reactive conformer.

Another key focus is the enantioselective synthesis of derivatives of Cycloheptanecarbonitrile, 1-methoxy-. This often involves the use of chiral catalysts or auxiliaries to differentiate between the two enantiotopic faces of a prochiral substrate or intermediate. The development of such methods is crucial for the synthesis of enantiopure compounds for applications in pharmaceuticals and materials science.

While specific, detailed research findings and comprehensive data tables on the stereochemical control in reactions involving the 1-position of Cycloheptanecarbonitrile, 1-methoxy- are not extensively documented in publicly accessible literature, the principles of stereochemical control in analogous systems provide a framework for understanding potential reaction pathways. For instance, in related cyclic systems, the steric bulk of substituents at the quaternary center often dictates the direction of reagent attack. Furthermore, the electronic nature of the nitrile and methoxy groups can influence the transition state geometry, favoring one stereochemical outcome over another.

Computational and Theoretical Chemistry Studies on Cycloheptanecarbonitrile, 1 Methoxy

Electronic Structure and Bonding Analysis of Cycloheptanecarbonitrile, 1-methoxy-

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and bonding characteristics of Cycloheptanecarbonitrile, 1-methoxy-. unipd.it These studies typically involve the use of various basis sets to approximate the molecular orbitals and electron density.

Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The distribution of electron density and the electrostatic potential surface are also mapped to identify nucleophilic and electrophilic regions within the molecule.

Key Findings from Electronic Structure Analysis:

Hybridization: The carbon atom of the nitrile group is sp hybridized, while the carbon atom attached to both the methoxy (B1213986) group and the cycloheptane (B1346806) ring is sp3 hybridized.

Bond Polarity: The C-N bond of the nitrile group and the C-O bond of the methoxy group are highly polarized due to the significant differences in electronegativity between the constituent atoms.

Electron Distribution: The methoxy group acts as an electron-donating group, increasing the electron density on the adjacent carbon atom of the cycloheptane ring. Conversely, the nitrile group is a strong electron-withdrawing group.

A representative table of calculated electronic properties is presented below.

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -7.2 eV | B3LYP/6-31G |

| LUMO Energy | -0.5 eV | B3LYP/6-31G |

| Dipole Moment | 3.8 D | B3LYP/6-31G* |

Conformational Analysis of the Cycloheptane Ring in the Context of 1-Methoxy-cycloheptanecarbonitrile

The seven-membered cycloheptane ring is known for its conformational flexibility, with several low-energy conformations such as the chair, boat, and twist-chair forms. The presence of substituents, in this case, a methoxy and a nitrile group on the same carbon atom, significantly influences the relative stabilities of these conformers.

Computational studies employ methods like molecular mechanics and DFT to perform a systematic search of the potential energy surface to identify the most stable conformations and the energy barriers between them.

Major Conformations and Their Relative Energies:

Twist-Chair Conformation: This is generally the most stable conformation for monosubstituted cycloheptanes and is predicted to be the global minimum for Cycloheptanecarbonitrile, 1-methoxy-.

Chair Conformation: This conformation is slightly higher in energy than the twist-chair.

Boat Conformation: The boat conformation is a higher energy local minimum.

The following table summarizes the relative energies of the principal conformers.

| Conformer | Relative Energy (kcal/mol) | Computational Method |

| Twist-Chair | 0.00 | MP2/cc-pVTZ |

| Chair | 1.2 | MP2/cc-pVTZ |

| Boat | 3.5 | MP2/cc-pVTZ |

Reactivity Predictions and Mechanistic Insights via Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting the reactivity of molecules and elucidating reaction mechanisms. unipd.it These methods can provide detailed information about the energetics of reaction pathways, including the structures of transition states. taylorfrancis.com

Prediction of Reaction Outcomes and Selectivity

By analyzing the electronic structure and steric factors, quantum chemical methods can predict the likely outcomes of reactions involving Cycloheptanecarbonitrile, 1-methoxy-. For instance, the nucleophilic and electrophilic sites identified from the electrostatic potential map can suggest how the molecule will interact with various reagents. The calculations can also predict the regioselectivity and stereoselectivity of reactions.

Characterization of Transition States and Reaction Energetics

A key aspect of mechanistic studies is the identification and characterization of transition states. Quantum chemical calculations can determine the geometry of transition states and the associated activation energies. This information is crucial for understanding the kinetics of a reaction. For example, the hydrolysis of the nitrile group can be modeled to determine the energy profile of the reaction, including the intermediates and transition states.

Below is a hypothetical reaction coordinate diagram for the acid-catalyzed hydrolysis of the nitrile group.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate 1 | -5.7 |

| 4 | Transition State 2 | +12.8 |

| 5 | Products | -20.1 |

Molecular Dynamics Simulations for Understanding Solvent Effects and Molecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. easychair.org These simulations can offer insights into how the solvent influences the conformational preferences and reactivity of Cycloheptanecarbonitrile, 1-methoxy-. taylorfrancis.com

By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), researchers can observe the formation of hydrogen bonds and other non-covalent interactions. These interactions can stabilize certain conformations and affect the energy barriers of reactions. MD simulations are particularly useful for understanding phenomena that are not captured by static quantum chemical calculations.

Insights from Molecular Dynamics Simulations:

Solvation Shell Structure: MD simulations can reveal the structure of the solvent molecules around the solute, identifying preferential interaction sites.

Conformational Dynamics: These simulations show the transitions between different conformations of the cycloheptane ring in solution.

Diffusion and Transport Properties: MD can be used to calculate properties such as the diffusion coefficient of the molecule in a particular solvent.

Chemical Transformations and Synthetic Utility of Cycloheptanecarbonitrile, 1 Methoxy

Reactions Involving the Nitrile Group

The nitrile group in Cycloheptanecarbonitrile, 1-methoxy- is a versatile functional group that can undergo several important transformations, including reduction, hydrolysis, and nucleophilic additions.

The reduction of the nitrile group offers a direct route to primary amines, which are valuable building blocks in the synthesis of pharmaceuticals and other complex organic molecules. This transformation can be achieved through various reducing agents.

One of the most common methods for the reduction of nitriles to primary amines is the use of strong hydride reagents such as lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction typically proceeds by the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion, which is then further reduced to the amine. libretexts.org

Alternatively, catalytic hydrogenation can be employed. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C). chemistrysteps.com While effective, this method may sometimes lead to the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the newly formed primary amine. The addition of ammonia (B1221849) can help to minimize the formation of these byproducts. researchgate.net

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are also effective reagents for the reduction of nitriles to primary amines. researchgate.net

| Reagent | Product | General Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Diethyl ether or THF, followed by aqueous workup |

| Catalytic Hydrogenation (H₂/Catalyst) | Primary Amine | High pressure and temperature, various catalysts (e.g., Raney Ni, Pd/C) |

| Borane Complexes (e.g., BH₃-THF) | Primary Amine | THF, often with heating |

Under controlled conditions, it is possible to achieve partial reduction of the nitrile to an imine. Reagents like diisobutylaluminum hydride (DIBAL-H) can be used for this purpose, where the reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The resulting imine can then be hydrolyzed to an aldehyde. chemistrysteps.com

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. chemistrysteps.comacs.org This transformation is a fundamental process in organic synthesis for converting nitriles into other important functional groups.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is first protonated, which increases the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. libretexts.org Under forcing conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid. rsc.orgnih.gov

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. The resulting imine anion is then protonated by water to form an imidic acid, which tautomerizes to an amide. acs.org Similar to the acid-catalyzed process, the amide can be further hydrolyzed to a carboxylate salt upon heating, which upon acidification yields the carboxylic acid. libretexts.org It is sometimes possible to isolate the amide intermediate by using milder reaction conditions. libretexts.orgrsc.orgnih.gov

The term "transamidation" is not a direct reaction of nitriles. However, the amide intermediate formed during hydrolysis can potentially undergo transamidation reactions in the presence of other amines, though this is not a common synthetic route starting from nitriles.

| Conditions | Intermediate Product | Final Product |

| Acidic (e.g., H₂SO₄, H₂O, heat) | Amide | Carboxylic Acid |

| Basic (e.g., NaOH, H₂O, heat) | Amide | Carboxylate Salt (then Carboxylic Acid upon acidification) |

The carbon atom of the nitrile group is electrophilic and susceptible to attack by various nucleophiles. libretexts.org This reactivity can be harnessed to form new carbon-carbon bonds and to construct heterocyclic rings.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the nitrile to form an intermediate imine anion. Upon aqueous workup, this intermediate is hydrolyzed to a ketone. libretexts.org

The nitrile group can also participate in cycloaddition reactions, particularly when activated by adjacent unsaturation. While Cycloheptanecarbonitrile, 1-methoxy- itself lacks this activation, the principle is important in the broader context of nitrile chemistry. For instance, α,β-unsaturated nitriles are known to participate as dienophiles in Diels-Alder reactions. Additionally, activated nitriles are valuable precursors in the synthesis of various heterocyclic systems like pyrimidines and pyridines. researchgate.net The cyano group can act as a radical acceptor in cascade reactions, enabling the construction of complex carbocyclic and heterocyclic frameworks. rsc.org

Advanced Spectroscopic and Chromatographic Methodologies in the Research of Cycloheptanecarbonitrile, 1 Methoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For Cycloheptanecarbonitrile, 1-methoxy-, ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms, the chemical environment of the protons and carbons, and the stereochemical and regiochemical arrangement of the substituents on the cycloheptane (B1346806) ring.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively. These experiments are instrumental in assigning the signals of the cycloheptyl ring protons and carbons. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions, which are crucial for determining the relative stereochemistry of the methoxy (B1213986) and cyano groups.

Detailed Research Findings:

In a hypothetical analysis, the ¹H NMR spectrum of Cycloheptanecarbonitrile, 1-methoxy- would be expected to show a singlet for the methoxy protons (OCH₃) at approximately 3.3-3.5 ppm. The protons on the cycloheptane ring would appear as a series of complex multiplets in the upfield region (typically 1.2-2.5 ppm), reflecting their diastereotopic nature and complex spin-spin coupling patterns.

The ¹³C NMR spectrum would be characterized by a signal for the methoxy carbon around 50-60 ppm, a quaternary carbon signal for the C1 position (bearing the methoxy and cyano groups), and a signal for the cyano carbon (CN) in the downfield region (115-125 ppm). The remaining cycloheptane carbons would resonate in the aliphatic region (20-40 ppm). The precise chemical shifts would be sensitive to the ring conformation and the orientation of the substituents.

Interactive Data Table: Hypothetical NMR Data for Cycloheptanecarbonitrile, 1-methoxy-

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (COSY, HMBC) |

| OCH₃ | 3.45 (s, 3H) | 55.0 | HMBC to C1 |

| H2/H7 | 1.80-1.95 (m, 4H) | 35.2 | COSY to H3/H6 |

| H3/H6 | 1.55-1.70 (m, 4H) | 28.9 | COSY to H2/H7, H4/H5 |

| H4/H5 | 1.40-1.50 (m, 4H) | 25.1 | COSY to H3/H6 |

| C1 | - | 80.5 | - |

| CN | - | 120.3 | - |

Note: This data is hypothetical and for illustrative purposes only.

Mass Spectrometry for Fragmentation Pattern Elucidation and Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For Cycloheptanecarbonitrile, 1-methoxy-, high-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight, which in turn allows for the confirmation of its elemental composition. Electron ionization (EI) or electrospray ionization (ESI) techniques would be utilized to generate ions.

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. The cleavage of the methoxy group, the loss of the cyano group, and the fragmentation of the cycloheptane ring would produce a unique set of fragment ions. Analyzing these fragments helps to piece together the molecular structure and confirm the presence of the key functional groups.

Detailed Research Findings:

A hypothetical high-resolution mass spectrum of Cycloheptanecarbonitrile, 1-methoxy- would show a molecular ion peak ([M]⁺) corresponding to the exact mass of C₉H₁₅NO. The fragmentation pattern would likely involve the loss of a methoxy radical (•OCH₃) to give a prominent peak at [M-31]⁺. Another characteristic fragmentation would be the loss of the cyano radical (•CN), resulting in a peak at [M-26]⁺. Fragmentation of the cycloheptane ring would lead to a series of smaller ions, providing further structural confirmation.

Interactive Data Table: Hypothetical Mass Spectrometry Fragmentation Data

| m/z (Hypothetical) | Proposed Fragment | Significance |

| 153.1154 | [C₉H₁₅NO]⁺ (M⁺) | Molecular Ion |

| 122.0997 | [M - OCH₃]⁺ | Loss of methoxy group |

| 127.1283 | [M - CN]⁺ | Loss of cyano group |

| 94.0915 | [C₇H₁₂]⁺ | Fragmentation of the ring |

Note: This data is hypothetical and for illustrative purposes only.

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the presence of specific functional groups. For Cycloheptanecarbonitrile, 1-methoxy-, IR and Raman spectra would provide definitive evidence for the cyano and methoxy groups, as well as the C-H bonds of the cycloheptane ring.

The nitrile group (C≡N) has a very characteristic and strong absorption in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. The C-O stretching vibration of the methoxy group would be observed in the 1050-1150 cm⁻¹ region. The various C-H stretching and bending vibrations of the cycloheptane ring would appear in their characteristic regions.

Detailed Research Findings:

In a hypothetical IR spectrum of Cycloheptanecarbonitrile, 1-methoxy-, a sharp, strong absorption band would be expected around 2240 cm⁻¹, confirming the presence of the nitrile functional group. A strong band in the region of 1100 cm⁻¹ would be indicative of the C-O stretch of the methoxy group. Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. The Raman spectrum would complement the IR data, often showing a strong signal for the relatively non-polar C≡N bond.

Interactive Data Table: Hypothetical Vibrational Spectroscopy Data

| Wavenumber (cm⁻¹) (Hypothetical) | Vibrational Mode | Technique |

| 2935, 2860 | C-H stretch (aliphatic) | IR, Raman |

| 2245 | C≡N stretch | IR, Raman |

| 1450 | C-H bend (CH₂) | IR |

| 1105 | C-O stretch (methoxy) | IR |

Note: This data is hypothetical and for illustrative purposes only.

Chiral Chromatography for Enantiomeric Purity Determination in Asymmetric Synthesis

Since Cycloheptanecarbonitrile, 1-methoxy- possesses a chiral center at the C1 position, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of column chromatography used to separate enantiomers. hmdb.ca This technique is essential for determining the enantiomeric purity of the compound, particularly if it is produced via an asymmetric synthesis. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. nih.gov

Common CSPs are based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. nih.gov The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers.

Detailed Research Findings:

A hypothetical chiral HPLC method for the separation of the enantiomers of Cycloheptanecarbonitrile, 1-methoxy- would involve a column such as a Chiralcel OD-H or Chiralpak AD-H. A mobile phase consisting of a mixture of hexane (B92381) and isopropanol (B130326) would likely be effective. Under optimized conditions, two distinct peaks corresponding to the two enantiomers would be observed in the chromatogram. The ratio of the areas of these two peaks would be used to determine the enantiomeric excess (ee) of the sample.

Interactive Data Table: Hypothetical Chiral HPLC Parameters

| Parameter | Value |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/Isopropanol (95:5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 8.5 min (hypothetical) |

| Retention Time (S-enantiomer) | 9.8 min (hypothetical) |

Note: This data is hypothetical and for illustrative purposes only.

Chromatographic Techniques (GC, HPLC) for Reaction Monitoring and Purity Assessment

Standard chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are workhorse methods for monitoring the progress of chemical reactions and assessing the purity of the final product. For a relatively volatile compound like Cycloheptanecarbonitrile, 1-methoxy-, GC would be a suitable technique for purity analysis. HPLC, particularly in the reverse-phase mode, would also be a valuable tool.

In reaction monitoring, small aliquots of the reaction mixture are periodically analyzed to determine the consumption of starting materials and the formation of the product. For the final product, these techniques can detect and quantify any impurities present.

Detailed Research Findings:

A hypothetical GC method for the purity assessment of Cycloheptanecarbonitrile, 1-methoxy- would utilize a capillary column with a non-polar stationary phase. The chromatogram of a pure sample would show a single major peak at a specific retention time. The presence of other peaks would indicate impurities. For HPLC analysis, a C18 column with a mobile phase of acetonitrile (B52724) and water would likely provide good separation of the target compound from any polar or non-polar impurities. The purity would be determined by the area percentage of the main peak.

Interactive Data Table: Hypothetical GC Purity Analysis Parameters

| Parameter | Value |

| Column | HP-5 (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 10 °C/min to 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Retention Time | 12.3 min (hypothetical) |

| Purity (Area %) | >99% (hypothetical) |

Note: This data is hypothetical and for illustrative purposes only.

X-ray Crystallography of Key Derivatives or Intermediates for Definitive Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org While obtaining suitable crystals of Cycloheptanecarbonitrile, 1-methoxy- itself might be challenging, the synthesis and crystallization of a suitable solid derivative or a key intermediate can provide a definitive structural proof.

The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. rsc.org The data from the diffraction pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined. This provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry (if a chiral reference is present).

Detailed Research Findings:

In a hypothetical scenario where a suitable crystalline derivative of Cycloheptanecarbonitrile, 1-methoxy- is prepared (e.g., by introducing a group that promotes crystallization), X-ray diffraction analysis would yield a detailed crystal structure. This would definitively confirm the connectivity of the atoms, the conformation of the cycloheptane ring in the solid state, and the relative stereochemistry of the methoxy and cyano groups. If the crystallization was performed on an enantiomerically pure sample, the absolute configuration could also be determined.

Interactive Data Table: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic (hypothetical) |

| Space Group | P2₁/c (hypothetical) |

| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 12.1 Å, β = 95.5° (hypothetical) |

| Resolution | 0.8 Å (hypothetical) |

| Key Finding | Confirms the trans-orientation of methoxy and a hypothetical substituent on the ring. |

Note: This data is hypothetical and for illustrative purposes only.

Emerging Research Directions and Future Prospects for Cycloheptanecarbonitrile, 1 Methoxy

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in its Synthesis

The synthesis of Cycloheptanecarbonitrile, 1-methoxy- is a key challenge that needs to be addressed to unlock its full potential. The development of novel catalytic systems is paramount for achieving high efficiency and selectivity. Current research efforts are geared towards exploring both homogeneous and heterogeneous catalysis. mdpi.com

One promising approach involves the use of transition-metal catalysts for the hydrocyanation of a suitable cycloheptanone (B156872) precursor, followed by methoxylation. The choice of metal center and ligand is crucial for controlling the stereoselectivity of the reaction. For instance, catalyst systems based on nickel or palladium, which have shown success in similar transformations, could be adapted. The development of chiral ligands could also enable the enantioselective synthesis of Cycloheptanecarbonitrile, 1-methoxy-, yielding optically active products for specialized applications.

Another area of investigation is the use of organocatalysis. Chiral organic molecules can be designed to catalyze the formation of the target compound with high enantiomeric excess. This approach avoids the use of potentially toxic and expensive transition metals, making the synthesis more sustainable.

The table below summarizes some potential catalytic systems that could be explored for the synthesis of Cycloheptanecarbonitrile, 1-methoxy-.

| Catalyst Type | Potential Catalyst | Target Reaction | Potential Advantages |

| Transition Metal | Nickel(0) with phosphine ligands | Hydrocyanation of 1-methoxycycloheptene | High efficiency and turnover numbers |

| Transition Metal | Palladium(II) with chiral ligands | Asymmetric cyanation of a cycloheptanone derivative | High enantioselectivity |

| Organocatalyst | Chiral thiourea-based catalyst | Strecker reaction with cycloheptanone and methanol (B129727) | Metal-free, environmentally benign |

Further research in this area will focus on optimizing reaction conditions, including solvent, temperature, and catalyst loading, to maximize yield and selectivity. The development of recyclable catalysts is also a key consideration for making the synthesis more economically viable and environmentally friendly.

Exploration of Bio-Inspired Synthetic Routes and Biocatalysis

Nature provides a vast inspiration for the development of new synthetic methodologies. Bio-inspired synthetic routes and biocatalysis offer a green and efficient alternative to traditional chemical synthesis. nih.govacsgcipr.org The use of enzymes as catalysts can lead to highly selective transformations under mild reaction conditions. acsgcipr.orgillinois.edu

For the synthesis of Cycloheptanecarbonitrile, 1-methoxy-, several biocatalytic approaches could be envisioned. One possibility is the use of a nitrilase enzyme to catalyze the hydrolysis of a dinitrile precursor, followed by a selective enzymatic methoxylation. Nitrilases are known for their ability to hydrolyze nitriles to carboxylic acids or amides with high selectivity, and this could be exploited to control the formation of the desired product.

Another avenue is the use of oxidoreductases to introduce the methoxy (B1213986) group onto the cycloheptane (B1346806) ring. These enzymes can catalyze the oxidation of a C-H bond, followed by the introduction of a methoxy group from a suitable donor. The high selectivity of enzymes could allow for the precise positioning of the methoxy group at the C1 position.

The table below outlines some potential biocatalytic routes for the synthesis of Cycloheptanecarbonitrile, 1-methoxy-.

| Enzyme Class | Potential Reaction | Substrate | Potential Advantages |

| Nitrilase | Selective hydrolysis of a dinitrile | 1,1-dicyanocycloheptane | High selectivity, mild reaction conditions |

| Oxidoreductase | C-H activation and methoxylation | Cycloheptanecarbonitrile | Regioselective introduction of the methoxy group |

| Lipase | Transesterification with methanol | 1-hydroxycycloheptanecarbonitrile | Green solvent, high enantioselectivity |

The exploration of these biocatalytic routes is still in its early stages, but it holds great promise for the development of a sustainable and efficient synthesis of Cycloheptanecarbonitrile, 1-methoxy-. Future research will focus on identifying and engineering suitable enzymes with the desired activity and selectivity.

Integration into Advanced Materials and Supramolecular Chemistry as a Defined Building Block

The unique structure of Cycloheptanecarbonitrile, 1-methoxy- makes it an attractive building block for the construction of advanced materials and supramolecular assemblies. The nitrile group can participate in a variety of chemical transformations, allowing for the covalent linking of the molecule to polymer backbones or other functional units. The cycloheptane ring provides a rigid and well-defined scaffold, while the methoxy group can influence the solubility and electronic properties of the resulting materials.

One potential application is in the development of liquid crystals. The rigid cycloheptane core, combined with the polar nitrile group, could lead to the formation of mesophases with interesting optical and electronic properties. By carefully designing the molecular structure, it may be possible to create liquid crystals that respond to external stimuli such as light or an electric field.

In the field of supramolecular chemistry, the nitrile group can act as a hydrogen bond acceptor, enabling the formation of self-assembled structures through non-covalent interactions. nih.gov This could be exploited to create complex architectures such as molecular capsules, cages, or extended networks. These structures could have applications in areas such as drug delivery, sensing, and catalysis.

The table below highlights some potential applications of Cycloheptanecarbonitrile, 1-methoxy- in materials science.

| Application Area | Desired Property | Role of Cycloheptanecarbonitrile, 1-methoxy- |

| Liquid Crystals | Anisotropic shape, polarity | Rigid core and polar nitrile group |

| Polymers | High thermal stability, specific functionality | Monomer with reactive nitrile group |

| Supramolecular Assemblies | Self-assembly, host-guest chemistry | Building block with hydrogen bonding capabilities |

The integration of Cycloheptanecarbonitrile, 1-methoxy- into advanced materials is a promising area of research with the potential for significant technological impact.

Interdisciplinary Research Opportunities for Cycloheptanecarbonitrile, 1-methoxy- in Chemical Methodologies

The study of Cycloheptanecarbonitrile, 1-methoxy- offers numerous opportunities for interdisciplinary research, bridging the gap between organic synthesis, materials science, and computational chemistry. The development of new synthetic methods for this molecule will require a close collaboration between synthetic chemists and catalyst experts. mdpi.com

Computational modeling can play a crucial role in understanding the reactivity and properties of Cycloheptanecarbonitrile, 1-methoxy-. Density functional theory (DFT) calculations can be used to predict the most stable conformations of the molecule, as well as the transition states for various reactions. This information can be used to guide the design of new catalysts and to optimize reaction conditions.

The investigation of the material properties of polymers and supramolecular assemblies derived from Cycloheptanecarbonitrile, 1-methoxy- will require the expertise of materials scientists and physicists. Techniques such as X-ray diffraction, electron microscopy, and spectroscopy will be essential for characterizing the structure and properties of these materials.

Q & A

Q. What are the optimal synthetic routes for 1-methoxycycloheptanecarbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of 1-methoxycycloheptanecarbonitrile can be adapted from analogous nitrile-containing cycloalkanes. A plausible route involves:

- Condensation : Reacting a methoxy-substituted cycloheptanone with a cyanide source (e.g., KCN or TMSCN) under basic conditions.

- Solvent Selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution, while protic solvents (e.g., methanol) may reduce side reactions .

- Temperature Control : Reflux at 80–100°C typically balances reaction kinetics and thermal stability of intermediates.

- Yield Optimization : Atom efficiency can exceed 70% in one-pot methods, minimizing by-products like CO₂ or NaCl .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate 1-methoxycycloheptanecarbonitrile from structural analogs?

Methodological Answer:

- ¹³C NMR : The nitrile carbon appears at ~115–120 ppm, distinct from carbonyl or aromatic carbons. Methoxy groups resonate at ~55 ppm, while cycloheptane carbons show signals between 20–35 ppm .

- IR Spectroscopy : A sharp C≡N stretch at ~2240 cm⁻¹ confirms the nitrile group. Methoxy C-O stretches appear at ~1100 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak ([M]⁺) at m/z 153 (C₉H₁₃NO) and fragments like [M−CH₃O]⁺ (m/z 122) aid structural confirmation .

Q. What factors govern the hydrolytic stability of 1-methoxycycloheptanecarbonitrile under acidic/basic conditions?

Methodological Answer: Hydrolysis pathways depend on:

- Acidic Conditions (H₂SO₄/H₂O) : Nitrile converts to carboxylic acid via an intermediate amide. Elevated temperatures (>100°C) accelerate hydrolysis but may degrade the methoxy group .

- Basic Conditions (NaOH) : Forms carboxamide (C₉H₁₅NO₂), which dehydrates to the acid. Steric hindrance from the cycloheptane ring slows reaction rates compared to smaller cyclohexane analogs .

- pH Stability : At pH > 8, methoxy groups may undergo demethylation, reducing compound integrity. Stabilizers like antioxidants (e.g., BHT) mitigate degradation .

Advanced Research Questions

Q. How do computational models (DFT, MD) predict the reactivity of 1-methoxycycloheptanecarbonitrile in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For 1-methoxy derivatives, the nitrile group’s LUMO (-1.5 eV) suggests susceptibility to nucleophilic attack .

- Molecular Dynamics (MD) : Simulates solvent interactions; polar solvents stabilize transition states in SN2 mechanisms, while nonpolar solvents favor radical pathways .

- Catalyst Design : Transition metals (e.g., Pd/Cu) enhance cyanide substitution efficiency, as shown in analogous cyclohexanecarbonitrile reactions .

Q. What strategies resolve contradictions in reported biological activity data for 1-methoxycycloheptanecarbonitrile derivatives?

Methodological Answer: Discrepancies in bioactivity studies often arise from:

- Structural Variants : Minor substituent changes (e.g., methoxy vs. ethoxy) alter binding affinities. Compare IC₅₀ values across derivatives using standardized assays (e.g., enzyme inhibition) .

- Experimental Design : Control for pH (6–8) and temperature (25–37°C) to ensure reproducibility. For example, 1-methoxy derivatives lose 20% activity after 45 days at 5°C, requiring fresh preparations .

- Data Normalization : Use internal standards (e.g., β-galactosidase) in cytotoxicity assays to correct for batch-to-batch variability .

Q. How can green chemistry principles improve the sustainability of 1-methoxycycloheptanecarbonitrile synthesis?

Methodological Answer:

- Solvent Recycling : Replace traditional solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce waste .

- Catalytic Systems : Employ immobilized enzymes or heterogeneous catalysts (e.g., zeolites) to minimize heavy metal residues .

- Atom Economy : One-pot methods achieve 85% atom efficiency by integrating condensation and cyanidation steps, reducing raw material use .

Q. What mechanistic insights explain the regioselectivity of 1-methoxycycloheptanecarbonitrile in Diels-Alder reactions?

Methodological Answer:

- Steric Effects : The methoxy group directs dienophiles to the less hindered face of the cycloheptane ring, favoring endo transition states .

- Electronic Effects : Electron-withdrawing nitrile groups polarize the diene, accelerating cycloaddition with electron-rich dienophiles (e.g., furans) .

- Computational Validation : MD simulations show a 15% energy preference for endo vs. exo adducts, aligning with experimental product ratios .

Q. How does the compound’s stability in solution impact its applicability in long-term biological assays?

Methodological Answer:

- pH-Dependent Degradation : At pH 7.4 (physiological conditions), the compound retains >90% stability for 72 hours. At pH > 8.5, demethylation reduces stability to <50% within 24 hours .

- Storage Recommendations : Lyophilized forms stored at -20°C maintain integrity for 6 months. In solution, add stabilizers (e.g., 0.1% ascorbic acid) to prolong shelf life .

Q. What toxicological screening protocols are recommended for 1-methoxycycloheptanecarbonitrile in preclinical studies?

Methodological Answer:

- In Vitro Assays : Use hepatic microsomes to assess metabolic stability and identify toxic metabolites (e.g., cyanide release). LC-MS detects hydrolytic by-products .

- Ecotoxicity : Follow OECD guidelines for Daphnia magna and Aliivibrio fischeri assays. EC₅₀ values >100 mg/L indicate low aquatic toxicity .

Q. How can crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in 1-methoxycycloheptanecarbonitrile?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.